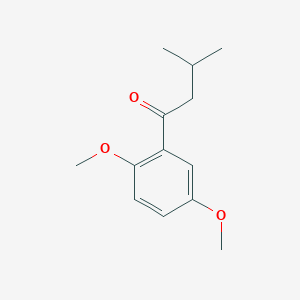![molecular formula C14H15NO B7844138 2-([1,1'-Biphenyl]-3-yloxy)ethanamine](/img/structure/B7844138.png)
2-([1,1'-Biphenyl]-3-yloxy)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-([1,1’-Biphenyl]-3-yloxy)ethanamine is an organic compound that features a biphenyl group attached to an ethanamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-3-yloxy)ethanamine typically involves the reaction of 3-hydroxybiphenyl with ethylene oxide in the presence of a base to form the corresponding ether. This intermediate is then subjected to reductive amination with ammonia or an amine source to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the reductive amination step, ensuring high efficiency and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
2-([1,1’-Biphenyl]-3-yloxy)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the biphenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Oximes, nitriles
Reduction: Amines, alcohols
Substitution: Various substituted biphenyl derivatives
Applications De Recherche Scientifique
2-([1,1’-Biphenyl]-3-yloxy)ethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-([1,1’-Biphenyl]-3-yloxy)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group can facilitate binding to hydrophobic pockets, while the ethanamine moiety can form hydrogen bonds or ionic interactions with active sites. This dual interaction can modulate the activity of the target, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Biphenyl: A simpler compound with two connected phenyl rings, used as a starting material for various chemical syntheses.
Phenylethylamine: Contains a phenyl group attached to an ethylamine moiety, similar in structure but lacking the biphenyl group.
Uniqueness
2-([1,1’-Biphenyl]-3-yloxy)ethanamine is unique due to the presence of both the biphenyl and ethanamine groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in different fields, distinguishing it from simpler analogs.
Propriétés
IUPAC Name |
2-(3-phenylphenoxy)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c15-9-10-16-14-8-4-7-13(11-14)12-5-2-1-3-6-12/h1-8,11H,9-10,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQZOWIPMYJUDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)OCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[3-(2,5-Difluorophenyl)phenyl]ethan-1-amine](/img/structure/B7844057.png)
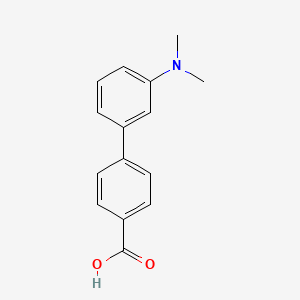

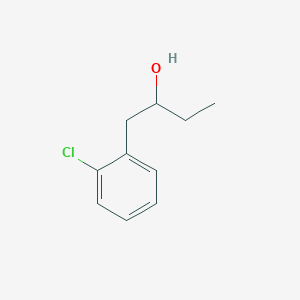
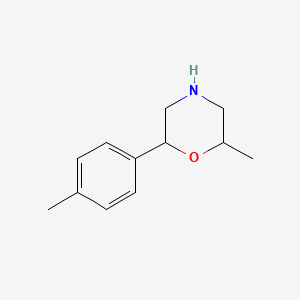
![2-[Cyclopropyl(furan-2-ylmethyl)azaniumyl]acetate](/img/structure/B7844096.png)

![2-[Furan-2-ylmethyl(propan-2-yl)azaniumyl]acetate](/img/structure/B7844107.png)


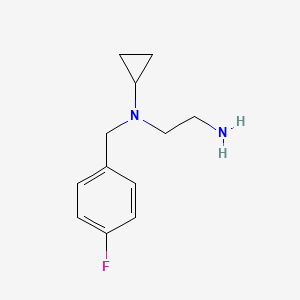
![2-[(4-Methylphenyl)methyl-propan-2-ylazaniumyl]acetate](/img/structure/B7844149.png)

